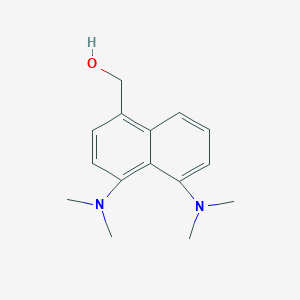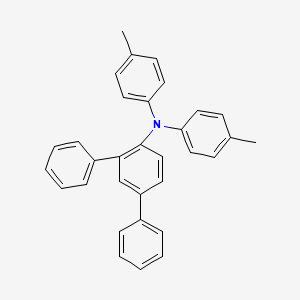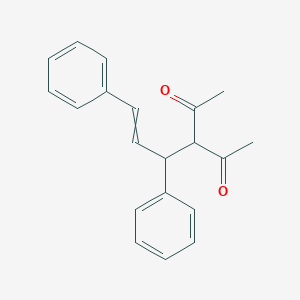
2-methoxy-N-(2-methoxyethyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-methoxyethyl)ethanamine;hydrochloride is an organic compound with the molecular formula C7H17NO2. It is a derivative of ethanamine, characterized by the presence of methoxy groups and an ethyl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methoxyethyl)ethanamine typically involves the reaction of 2-methoxyethanol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-methoxy-N-(2-methoxyethyl)ethanamine involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-(2-methoxyethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
2-methoxy-N-(2-methoxyethyl)ethanamine is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical agents.
Industry: Employed in the manufacture of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, 2-methoxy-: A simpler analog with a single methoxy group.
2-Methoxy-N,N-bis(2-methoxyethyl)ethanamine: A more complex derivative with additional methoxyethyl groups.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: A related compound with extended ethoxy chains.
Uniqueness
2-methoxy-N-(2-methoxyethyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
138036-64-3 |
|---|---|
Formule moléculaire |
C6H16ClNO2 |
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
2-methoxy-N-(2-methoxyethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-8-5-3-7-4-6-9-2;/h7H,3-6H2,1-2H3;1H |
Clé InChI |
SOUPOHYYLMGHQC-UHFFFAOYSA-N |
SMILES canonique |
COCCNCCOC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



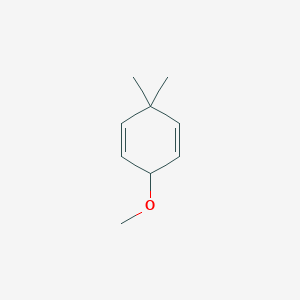
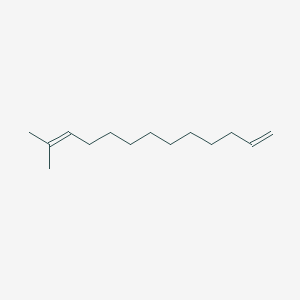
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
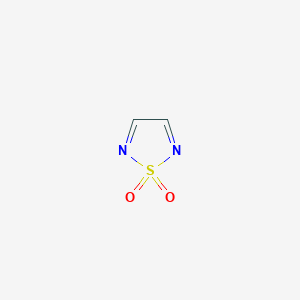
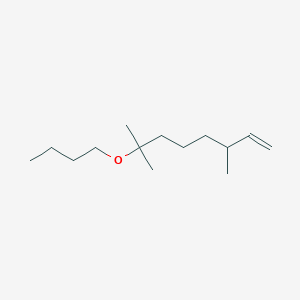

![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
